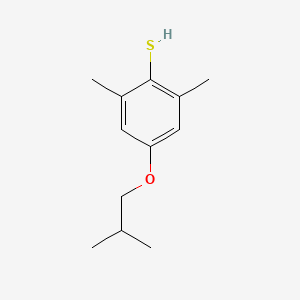![molecular formula C13H17N3O2 B13082431 tert-butyl methyl(1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate](/img/structure/B13082431.png)
tert-butyl methyl(1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of pyrrolopyridine derivatives and features a tert-butyl carbamate group attached to a pyrrolo[2,3-b]pyridine core.
- This compound has attracted interest due to its potential applications in various fields.
tert-Butyl methyl(1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate: is a chemical compound with the molecular formula C₁₃H₁₆FN₃O₂ and a molecular weight of 265.28 g/mol .
Preparation Methods
Reaction Conditions: These reactions typically occur under inert atmospheres, using appropriate solvents and reagents.
Industrial Production:
Chemical Reactions Analysis
Reactivity: tert-Butyl methyl(1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example
Major Products: The products formed depend on the specific reaction. For instance, reduction may yield the corresponding alcohol or amine.
Scientific Research Applications
Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.
Biology: It may serve as a pharmacophore for drug design, targeting specific biological pathways.
Medicine: Investigations into its potential as an anticancer or anti-inflammatory agent.
Industry: Its applications in materials science or catalysis are areas of interest.
Mechanism of Action
- The exact mechanism remains elusive for this compound. researchers would study its interactions with cellular targets, signaling pathways, and enzymatic processes.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: tert-Butyl methyl(1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate’s unique structure sets it apart from these similar compounds.
Remember that while this compound shows promise, further research is needed to fully understand its properties and applications
Properties
Molecular Formula |
C13H17N3O2 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate |
InChI |
InChI=1S/C13H17N3O2/c1-13(2,3)18-12(17)16(4)10-6-8-15-11-9(10)5-7-14-11/h5-8H,1-4H3,(H,14,15) |
InChI Key |
OLFWOCWFILUOBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=C2C=CNC2=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,2-Difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]aceticacid](/img/structure/B13082360.png)






![3-[(3,3-Difluorocyclobutyl)methoxy]azetidine](/img/structure/B13082412.png)



